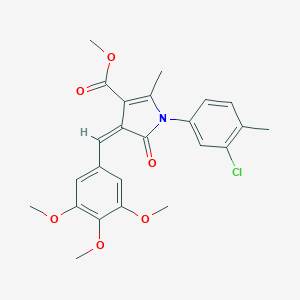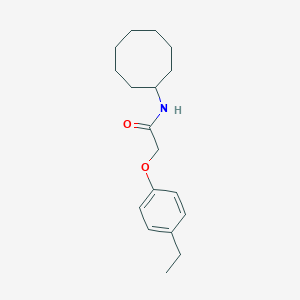![molecular formula C27H27BrN4O6 B297495 2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297495.png)
2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is not fully understood. However, it is believed to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide are varied. In addition to its anticancer and antimicrobial properties, this compound has been shown to have anti-inflammatory effects. It has also been studied for its potential as a neuroprotective agent, due to its ability to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide in lab experiments is its versatility. This compound has potential applications in various fields, making it a useful tool for researchers. However, one limitation is its complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are many potential future directions for research on 2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide. One area of interest is its potential as a drug delivery system, due to its ability to form thin films with good electrical conductivity. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide involves several steps. The first step is the preparation of 3-bromo-4-hydroxybenzaldehyde, which is then reacted with 2-(2,6-dimethylanilino)-2-oxoethyl bromide to obtain 3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]benzaldehyde. This intermediate is then reacted with 5-methoxy-2-[(3-methoxyphenyl)amino]benzoic acid hydrazide to obtain the final product.
Scientific Research Applications
The potential applications of 2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide in scientific research are vast. This compound has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its antibacterial and antifungal properties, as well as its potential as a pesticide. Furthermore, this compound has been studied for its use in organic electronics, due to its ability to form thin films with good electrical conductivity.
properties
Product Name |
2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide |
|---|---|
Molecular Formula |
C27H27BrN4O6 |
Molecular Weight |
583.4 g/mol |
IUPAC Name |
N//'-[(E)-[3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxyphenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C27H27BrN4O6/c1-16-7-5-8-17(2)24(16)31-23(33)15-38-25-21(28)11-18(12-22(25)37-4)14-29-32-27(35)26(34)30-19-9-6-10-20(13-19)36-3/h5-14H,15H2,1-4H3,(H,30,34)(H,31,33)(H,32,35)/b29-14+ |
InChI Key |
YTRHRLAYAPXWAT-IPPBACCNSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2Br)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC)OC |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2Br)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2Br)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)
![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)
